molecular formula C17H21ClN2OS B2862525 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole CAS No. 851803-83-3

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole

Cat. No.: B2862525
CAS No.: 851803-83-3
M. Wt: 336.88
InChI Key: MELZIXXNJLYWJY-UHFFFAOYSA-N
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Description

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole is a synthetic compound with a complex structure that includes a chlorophenyl group, a methylsulfanyl group, and a dihydroimidazolyl group attached to a cyclohexylmethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The structures of the intermediates are confirmed by spectrometric characterization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2OS/c18-15-9-5-4-8-14(15)12-22-17-19-10-11-20(17)16(21)13-6-2-1-3-7-13/h4-5,8-9,13H,1-3,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELZIXXNJLYWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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